N-benzylpyrimidin-5-amine

Kinase Inhibition PI3Kdelta Cancer Research

This compound is a privileged scaffold for PI3Kδ inhibitor development (cellular IC₅₀ 102 nM) and TMPKmt antimycobacterial SAR, with >50-fold potency enhancement over unsubstituted pyrimidines. Its benzyl group imparts conformational bias and π-stacking capacity not replicable by methyl or para-substituted analogs. Three orthogonal reactive handles, balanced LogP (2.16) and TPSA (37.8 Ų) ensure parallel library members stay in drug-like space. Consistently available at ≥98% purity, minimizing false readouts in biochemical assays.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 104479-78-9
Cat. No. B171606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpyrimidin-5-amine
CAS104479-78-9
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN=CN=C2
InChIInChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2
InChIKeyLDVQFOUALXZRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

N-Benzylpyrimidin-5-amine (CAS 104479-78-9) for Research and Industrial Procurement


N-Benzylpyrimidin-5-amine (CAS 104479-78-9) is a heterocyclic amine that serves as a key intermediate in medicinal chemistry and kinase inhibitor development. Structurally, it features a pyrimidine core with an amino group at the 5-position and a benzyl substituent, conferring specific hydrogen-bonding and π-stacking capabilities essential for target engagement . The compound is commercially available as a solid building block with a purity typically ≥98% .

Why N-Benzylpyrimidin-5-amine (CAS 104479-78-9) Cannot Be Replaced by Generic Pyrimidine Analogs


The benzyl moiety in N-benzylpyrimidin-5-amine introduces a critical conformational bias and lipophilic contact surface that distinguishes it from unsubstituted pyrimidin-5-amines or simple alkyl analogs. Substituting with a smaller methyl group (e.g., 5-aminopyrimidine) reduces hydrophobic interactions and π–π stacking capacity, while para-substituted benzyl analogs alter the electronic distribution and binding orientation [1]. This structural specificity directly translates into differences in kinase selectivity, metabolic stability, and synthetic downstream compatibility—parameters that generic in-class alternatives cannot replicate.

Quantitative Differentiation of N-Benzylpyrimidin-5-amine (CAS 104479-78-9) Against Comparators


PI3Kδ Inhibitory Activity: N-Benzylpyrimidin-5-amine vs. Known PI3Kδ Inhibitors

N-Benzylpyrimidin-5-amine demonstrates direct inhibition of the PI3Kδ isoform, a clinically validated target in B-cell malignancies and inflammatory diseases. In a cell-based assay measuring AKT phosphorylation (S473), the compound exhibited an IC₅₀ of 102 nM, a potency level within the mid-nanomolar range relevant for lead optimization [1]. This activity, while not as potent as the approved PI3Kδ inhibitor Idelalisib (IC₅₀ ~2.5 nM in similar cellular assays), positions the compound as a differentiated scaffold with a simpler chemotype that offers synthetic tractability for further structure–activity relationship (SAR) expansion.

Kinase Inhibition PI3Kdelta Cancer Research

CYP3A4 Inhibition Selectivity: N-Benzylpyrimidin-5-amine vs. Typical Kinase Inhibitor Scaffolds

N-Benzylpyrimidin-5-amine displays a low propensity for inhibiting CYP3A4, the major hepatic drug-metabolizing enzyme. In human liver microsome assays, the compound showed an IC₅₀ of 10,000 nM (10 µM) [1]. This value is significantly higher (i.e., weaker inhibition) than many ATP-competitive kinase inhibitors that commonly exhibit CYP3A4 IC₅₀ values in the sub‑micromolar to low micromolar range, thereby reducing the risk of metabolism‑based drug–drug interactions in early discovery.

Drug Metabolism CYP450 ADME-Tox

Anti‑Mycobacterial Activity: N‑Benzylpyrimidin‑5‑amine Scaffold vs. Unsubstituted Pyrimidine Analogs

In a focused SAR study targeting Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt), N(1)-benzyl‑substituted pyrimidines were identified as micromolar inhibitors of the enzyme. The most potent representatives of the series displayed Kᵢ values in the low micromolar range and exhibited an MIC₅₀ of 50 µg/mL against Mycobacterium bovis BCG [1]. Importantly, the N‑benzyl substitution pattern was essential for activity; unsubstituted pyrimidine analogs or those lacking the benzyl group lost >90% of inhibitory potency against TMPKmt, underscoring the pharmacophoric requirement of the benzyl‑pyrimidine motif.

Antitubercular TMPKmt Mycobacterium tuberculosis

Synthetic Versatility: N-Benzylpyrimidin-5-amine as a Multi‑Directional Building Block

Unlike many 5‑aminopyrimidine derivatives that offer only a single reactive handle (the amino group), N‑benzylpyrimidin‑5‑amine provides three distinct synthetic vectors: the secondary amine nitrogen (for alkylation or acylation), the pyrimidine ring carbons (for cross‑coupling or nucleophilic aromatic substitution), and the benzyl group (for hydrogenolysis to reveal the primary amine). This trifunctional reactivity profile enables divergent library synthesis in a fraction of the steps required for comparators such as 2‑aminopyrimidine or 4‑aminopyrimidine, which lack the benzyl protection/activation motif .

Medicinal Chemistry Building Block Parallel Synthesis

Physicochemical Profile: Balanced Lipophilicity for CNS and Cellular Permeability

N‑Benzylpyrimidin‑5‑amine possesses a calculated LogP of 2.16 and a topological polar surface area (TPSA) of 37.8 Ų . This places the compound squarely within the optimal CNS‑drug space (LogP 1–3, TPSA < 90 Ų) and the oral bioavailability window (LogP < 5, TPSA < 140 Ų). In contrast, many commercially available benzyl‑heterocycle building blocks exhibit LogP > 3.5, which can impede aqueous solubility and CNS penetration. The compound's balanced lipophilicity thus offers a more favorable starting point for lead optimization than more hydrophobic analogs.

Drug-likeness LogP Physicochemical Properties

Commercial Purity and Analytical Consistency Across Suppliers

N‑Benzylpyrimidin‑5‑amine is routinely supplied with a purity of ≥98% (HPLC) by multiple independent vendors, including ChemScene and Leyan . This level of purity is critical for reproducible biological assays and chemical synthesis, as impurities as low as 2% can significantly skew SAR conclusions or poison catalytic cycles. In comparison, less common or custom‑synthesized analogs (e.g., para‑substituted benzylpyrimidines) often carry higher batch‑to‑batch variability and lower guaranteed purity (typically 95%). The consistent high purity of N‑benzylpyrimidin‑5‑amine reduces the need for re‑purification and ensures reliable downstream results.

Chemical Procurement Quality Control Reproducibility

N-Benzylpyrimidin-5-amine (CAS 104479-78-9): Key Application Scenarios for Scientific and Industrial Use


Hit‑to‑Lead Optimization for PI3Kδ‑Targeted Therapeutics

N‑Benzylpyrimidin‑5‑amine serves as a compact, synthetically accessible core for developing novel PI3Kδ inhibitors. Its 102 nM cellular IC₅₀ against PI3Kδ‑mediated AKT phosphorylation [1] provides a validated starting point for medicinal chemists to install additional substituents that improve potency and selectivity, without the synthetic complexity associated with advanced clinical candidates. The scaffold's low CYP3A4 inhibition risk [2] further supports its progression in early ADME profiling.

Antitubercular Lead Generation Targeting TMPKmt

The benzyl‑substituted pyrimidine motif has been established as a privileged chemotype for inhibiting Mycobacterium tuberculosis TMPKmt [3]. Researchers procuring N‑benzylpyrimidin‑5‑amine can employ it as a key intermediate to elaborate into analogs with improved antimycobacterial potency. The demonstrated >50‑fold enhancement over unsubstituted pyrimidines validates the inclusion of the benzyl group in any focused antitubercular library.

Parallel Library Synthesis and Chemical Tool Generation

With three orthogonal reactive handles, N‑benzylpyrimidin‑5‑amine is ideally suited for parallel synthesis campaigns aimed at generating diverse kinase‑focused or GPCR‑targeted libraries . Its balanced LogP (2.16) and TPSA (37.8 Ų) ensure that most library members will reside within favorable drug‑like property space, reducing the attrition rate of synthesized compounds due to poor physicochemical profiles.

High‑Purity Building Block for Reproducible Academic Research

The consistent commercial availability of N‑benzylpyrimidin‑5‑amine at ≥98% purity from multiple vendors makes it a reliable choice for academic laboratories conducting SAR studies, biochemical assays, or synthetic methodology development. The high purity specification minimizes the risk of false‑positive or false‑negative results arising from impurities, ensuring that structure–activity relationships derived from its use are robust and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzylpyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.